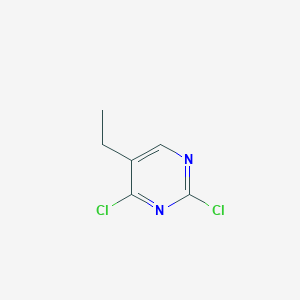

2,4-Dichloro-5-ethylpyrimidine

説明

特性

IUPAC Name |

2,4-dichloro-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYFVWTWMBQHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434093 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-40-9 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5-ethylpyrimidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-dichloro-5-ethylpyrimidine, a key heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. This document details its structure, physicochemical characteristics, a representative synthetic protocol, and its functional role as a versatile chemical building block.

Chemical Structure and Identifiers

This compound is a substituted pyrimidine ring, featuring two chlorine atoms at positions 2 and 4, and an ethyl group at position 5. The chlorine atoms are highly reactive sites, making the molecule an excellent precursor for nucleophilic substitution reactions to build more complex molecular architectures.

Below is a diagram of the chemical structure of this compound.

Physical and chemical characteristics of 2,4-Dichloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-ethylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its distinct chemical structure, featuring two reactive chlorine atoms at the 2 and 4 positions and an ethyl group at the 5 position, makes it a valuable intermediate in the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, reactivity, and potential applications in medicinal chemistry and agrochemical research.

Physical and Chemical Characteristics

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 177.03 g/mol | --INVALID-LINK--[1] |

| CAS Number | 34171-40-9 | --INVALID-LINK--[1] |

| Appearance | Not explicitly reported; likely a solid or liquid at room temperature. | General knowledge of similar compounds. |

| Melting Point | Not explicitly reported. | |

| Boiling Point | Not explicitly reported. | |

| Solubility | Expected to be soluble in common organic solvents. | General knowledge of similar compounds. |

Synthesis

The synthesis of 2,4-dichloro-5-substituted pyrimidines generally involves the chlorination of a corresponding 2,4-dihydroxypyrimidine (uracil) derivative. A common method employs phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline, to facilitate the conversion of the hydroxyl groups to chlorine atoms.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar 2,4-dichloropyrimidine derivatives. Optimization for this compound may be required.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-ethyluracil in an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. The excess POCl₃ will hydrolyze.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. The chlorine atoms are good leaving groups, and their replacement by various nucleophiles allows for the introduction of diverse functional groups.

The regioselectivity of the substitution is influenced by the electronic nature of the nucleophile and the reaction conditions. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This differential reactivity can be exploited for the sequential introduction of different substituents.

Diagram of Nucleophilic Aromatic Substitution (SNAr) Reactivity

Caption: Regioselectivity in nucleophilic substitution of this compound.

The versatility of this compound as a synthetic intermediate makes it a valuable precursor in the discovery of novel therapeutic agents and agrochemicals. The pyrimidine scaffold is a common feature in many biologically active compounds, and the ability to functionalize it at multiple positions allows for the fine-tuning of pharmacological properties.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| 1H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the proton at the 6-position of the pyrimidine ring. |

| 13C NMR | Resonances for the two carbons of the ethyl group and the four distinct carbons of the dichloropyrimidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-Cl bonds. |

General Analytical Workflow

Caption: A typical workflow for the analytical characterization of the compound.

Conclusion

References

Synthesis of 2,4-Dichloro-5-ethylpyrimidine from 5-ethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2,4-dichloro-5-ethylpyrimidine, a crucial intermediate in the development of various therapeutic agents. The primary route involves the direct chlorination of 5-ethyluracil. This document provides a comprehensive overview of the methodology, including experimental protocols and quantitative data derived from analogous syntheses of similar pyrimidine derivatives.

Introduction

Halogenated pyrimidines are fundamental building blocks in medicinal chemistry and organic synthesis.[1] Their utility stems from the reactive nature of the halogen substituents, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at the C2 and C4 positions of the pyrimidine ring.[1] Furthermore, these compounds are key substrates in transition metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.[1] this compound, in particular, is a valuable precursor for the synthesis of targeted therapeutics.

Synthesis Pathway

The conversion of 5-ethyluracil to this compound is achieved through a direct chlorination reaction. This process transforms the hydroxyl groups of the tautomeric form of 5-ethyluracil into chloro groups. The most common and effective method employs phosphorus oxychloride (POCl₃) as the chlorinating agent.[1][2][3] The reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline (DMA), which acts as a catalyst and acid scavenger.[1][4][5]

Caption: General synthesis pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar 5-substituted uracils.[1][2][4][5]

Materials:

-

5-ethyluracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (DMA)

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-ethyluracil in an excess of phosphorus oxychloride.

-

Catalyst Addition: Slowly add a catalytic amount of N,N-dimethylaniline to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the mixture into a beaker of ice water with vigorous stirring to quench the excess phosphorus oxychloride.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

If necessary, the crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Quantitative Data

The following table summarizes typical reaction parameters and yields for the chlorination of various 5-substituted uracils, which can be considered indicative for the synthesis of this compound.

| Starting Material | Chlorinating Agent | Catalyst/Additive | Reaction Time (h) | Yield (%) | Reference |

| 5-Fluorouracil | POCl₃ | N,N-Dimethylaniline | 2 | 92.2 | [5] |

| 5-Fluorouracil | POCl₃ | N,N-Dimethylaniline | 4 | ~95 | [4] |

| 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde | POCl₃ | - | 5 | - | [2] |

| 5-Acetyluracil | POCl₃ | - | - | - | [3] |

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical and sequential workflow, from the initial reaction to the final purified product.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 5-ethyluracil is a straightforward and efficient process, primarily relying on chlorination with phosphorus oxychloride. The provided protocol, based on analogous transformations, offers a robust starting point for laboratory-scale synthesis. The resulting dichlorinated pyrimidine is a versatile intermediate, poised for further functionalization in the development of novel chemical entities with potential therapeutic applications.

References

- 1. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-dichloro-5-ethylpyrimidine (CAS 34171-40-9): Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The information herein is compiled from publicly available sources and does not constitute a fully comprehensive safety or toxicological profile. Independent verification and a thorough risk assessment are required before handling this chemical.

Executive Summary

This technical guide provides a detailed overview of the known properties and hazards of 2,4-dichloro-5-ethylpyrimidine (CAS No. 34171-40-9). This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. While specific toxicological data for this compound is limited, information from its GHS classification and studies on structurally related compounds indicate that it should be handled as a hazardous substance, with particular concern for its corrosive and irritant properties. This guide summarizes the available physicochemical data, outlines the known hazards, and provides a representative synthetic workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is derived from publicly available databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | PubChem[1] |

| Molecular Weight | 177.03 g/mol | PubChem[1] |

| CAS Number | 34171-40-9 | PubChem[1] |

| Appearance | Not specified, likely a solid or liquid | - |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Density | No data available | - |

| Solubility | No data available | - |

| InChIKey | YFYFVWTWMBQHOH-UHFFFAOYSA-N | PubChem[1] |

Hazard Identification and Toxicology

GHS Classification

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source: PubChem[1]

Toxicological Summary

-

Acute Toxicity: Classified as harmful if swallowed. The oral LD50 is not established. No data is available for dermal or inhalation toxicity.[1]

-

Skin and Eye Irritation: The compound is classified as causing severe skin burns and eye damage.[1] A study on the closely related compound, 2,4-dichloro-5-methylpyrimidine, reported that it induces acute irritant contact dermatitis (ICD), with symptoms including edematous erythematous skin lesions, a burning sensation, and pruritus developing within minutes of exposure.[2] It is prudent to assume that this compound exhibits similar corrosive and irritant properties.

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[1]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in published literature. However, a general synthetic scheme for dichloropyrimidine derivatives can be described.

Representative Synthesis of a Dichloropyrimidine Derivative

The synthesis of dichloropyrimidines often involves the chlorination of a corresponding dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: The starting uracil derivative (e.g., 5-ethyluracil) is suspended in a solvent, often neat phosphorus oxychloride.

-

Chlorination: Phosphorus oxychloride (POCl₃) is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique like HPLC. In some procedures, a tertiary amine is added to act as a base.

-

Workup: The reaction mixture is cooled and carefully poured into ice water to quench the excess POCl₃.

-

Extraction: The aqueous mixture is extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the final this compound.

Biological Activity and Signaling Pathways

There is no specific information available regarding the mechanism of action or the signaling pathways affected by this compound. However, the pyrimidine scaffold is a well-known pharmacophore. Dichloropyrimidine derivatives are versatile intermediates in the synthesis of compounds targeting a wide range of biological targets, including kinases and other enzymes.

Potential Metabolic Fate

The metabolism of pyrimidines in vivo is a well-established pathway. While not studied for this specific compound, a generalized metabolic pathway can be inferred.

Caption: A potential metabolic pathway for pyrimidine derivatives.

This pathway is speculative for this compound and would require experimental verification. The presence of chlorine atoms may significantly alter its metabolic stability and the nature of its metabolites.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The two chlorine atoms at positions 2 and 4 of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This makes it a useful intermediate for the synthesis of libraries of compounds for screening in drug discovery and agrochemical research. Substituted pyrimidines are core structures in numerous approved drugs, including antivirals, anticancer agents, and antibiotics.

Conclusion

This compound is a reactive chemical intermediate with significant potential in synthetic chemistry. However, the available data indicates that it is a hazardous substance that is harmful if swallowed and can cause severe skin burns, eye damage, and respiratory irritation. The lack of comprehensive toxicological data necessitates that it be handled with extreme caution, using appropriate personal protective equipment and engineering controls. Further research is required to fully characterize its toxicological profile and to understand its biological activity and metabolic fate.

References

An In-depth Technical Guide on the Solubility of 2,4-Dichloro-5-ethylpyrimidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Dichloro-5-ethylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. A thorough review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound. This guide therefore provides qualitative solubility information derived from synthetic procedures and presents a comprehensive set of quantitative solubility data for the structurally analogous compound, 2,4-dichloro-5-methoxypyrimidine, to serve as a valuable reference for solvent selection and experimental design. Furthermore, this document outlines detailed experimental protocols for the accurate determination of solubility, equipping researchers with the necessary methodologies for their specific applications.

Introduction to this compound

This compound is a substituted pyrimidine with the molecular formula C₆H₆Cl₂N₂.[1] Its structure is characterized by a pyrimidine ring with two chlorine atoms at positions 2 and 4, and an ethyl group at position 5. This arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The solubility of this compound in various organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation studies.

Solubility Profile of this compound

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The lack of published data underscores the need for experimental determination by researchers working with this compound.

Qualitative Solubility Information

Qualitative insights into the solubility of this compound can be inferred from documented synthetic procedures. One method for its preparation involves a workup procedure where the reaction mixture is treated with a combination of ether and ice, followed by extraction of the aqueous phase with ether.[2] This suggests that this compound is soluble in diethyl ether.

Solubility Data for a Structurally Related Compound: 2,4-Dichloro-5-methoxypyrimidine

In the absence of direct data for the ethyl-substituted compound, the solubility of the structurally similar 2,4-dichloro-5-methoxypyrimidine can provide valuable guidance for solvent selection. The primary difference lies in the substituent at the 5-position (ethyl vs. methoxy), which may influence polarity and crystal lattice energy, thereby affecting solubility. The following table summarizes the experimentally determined mole fraction solubility (x) of 2,4-dichloro-5-methoxypyrimidine in several common organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of 2,4-Dichloro-5-methoxypyrimidine in Various Organic Solvents [3]

| Temperature (K) | Ethyl Acetate (x) | Methanol (x) | Ethanol (x) | Acetone (x) | Tetrachloromethane (x) | Heptane (x) |

| 295.60 | 0.3845 | - | - | - | - | - |

| 297.35 | - | - | - | 0.4987 | - | - |

| 298.10 | - | - | - | - | - | 0.0312 |

| 298.60 | - | - | - | - | 0.3214 | - |

| 299.44 | - | - | 0.1763 | - | - | - |

| 302.37 | - | 0.2158 | - | - | - | - |

| 304.21 | 0.4572 | - | - | - | - | - |

| 305.32 | - | - | 0.2289 | - | - | - |

| 306.18 | - | - | - | 0.5891 | - | - |

| 307.15 | - | - | - | - | 0.3897 | - |

| 308.69 | - | 0.2891 | - | - | - | - |

| 311.37 | - | - | - | 0.6543 | - | - |

| 312.15 | - | - | - | - | 0.4432 | - |

| 312.83 | 0.5431 | - | - | - | - | - |

| 314.53 | - | - | 0.2987 | - | - | - |

| 316.39 | 0.5987 | - | - | - | - | - |

| 316.61 | - | - | 0.3154 | - | - | - |

| 316.95 | - | 0.3542 | - | - | - | - |

| 320.08 | - | - | - | - | - | 0.0589 |

Data extracted from the Journal of Chemical & Engineering Data.[3]

The data indicates that 2,4-dichloro-5-methoxypyrimidine exhibits the highest solubility in acetone, followed by ethyl acetate, tetrachloromethane, methanol, ethanol, and heptane.[3] This trend does not directly correlate with solvent polarity, suggesting that other factors such as specific solute-solvent interactions play a significant role.[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound, the following experimental methodologies are recommended.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method is a reliable and widely used technique for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a constant temperature to achieve a saturated solution.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glassware (pipettes, beakers, volumetric flasks)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is established, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature. Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a ventilated oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, place the container with the solid residue in a vacuum desiccator to remove any residual solvent and cool to room temperature. Weigh the container with the dried solid.

-

Calculation: The mass of the dissolved this compound is the final weight of the container and solid minus the initial tare weight of the container. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Laser Monitoring Observation Technique

This dynamic method is suitable for determining the temperature-dependent solubility.

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a solvent upon controlled heating.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Precision thermometer or temperature probe

-

Circulating water bath with temperature control

-

Laser source

-

Light detector

Procedure:

-

Sample Preparation: Accurately weigh a known mass of this compound and a known mass of the solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the circulating water bath and begin stirring. Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 K/min).

-

Endpoint Detection: A laser beam is passed through the suspension, and the light intensity is measured by a detector. As the solid dissolves, the solution becomes clear, and the intensity of the transmitted light increases. The temperature at which the solution becomes completely clear is recorded as the dissolution temperature for that specific concentration.

-

Data Analysis: By repeating this procedure for several different concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides valuable qualitative information and quantitative data for a closely related analogue, 2,4-dichloro-5-methoxypyrimidine. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals to effectively work with this compound. It is strongly recommended that experimental solubility determination be carried out under the specific conditions of temperature and in the solvents relevant to the intended application to ensure accurate and reliable results.

References

Molecular weight and formula of 2,4-Dichloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-5-ethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to provide insights into its synthesis, potential biological activities, and applications.

Core Compound Properties

This compound is a halogenated pyrimidine derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | |

| IUPAC Name | This compound | [1] |

| CAS Number | 34171-40-9 | [1] |

Synthesis and Reaction Chemistry

Postulated Experimental Protocol: Synthesis of this compound

This protocol is a theoretical procedure based on the known synthesis of similar compounds, such as 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-5-fluoropyrimidine.

Objective: To synthesize this compound by chlorination of 5-ethyluracil.

Materials:

-

5-Ethyluracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

Toluene

-

Ice

-

Water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Hexane (for crystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 5-ethyluracil in an excess of phosphorus oxychloride.

-

Catalyst Addition: Slowly add N,N-dimethylaniline to the suspension while stirring under a nitrogen atmosphere.

-

Chlorination: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure compound.

Logical Workflow for Synthesis

Caption: Postulated workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Development

While direct biological data for this compound is scarce, the broader class of 2,4-dichloropyrimidine derivatives serves as crucial intermediates in the synthesis of a wide range of biologically active compounds. The reactivity of the two chlorine atoms at the 2 and 4 positions allows for selective nucleophilic substitution, making this scaffold a versatile building block in medicinal chemistry.

Derivatives of closely related 2,4-dichloropyrimidines have been investigated for various therapeutic applications, including:

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate a substituted pyrimidine core.

-

Antiviral Compounds: The pyrimidine scaffold is central to many nucleoside and non-nucleoside antiviral drugs.

-

Agrochemicals: Substituted pyrimidines are also used in the development of herbicides and fungicides.

The presence of the 5-ethyl group may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering a different biological profile compared to its methyl or fluoro analogs.

Signaling Pathway and Experimental Workflow Diagrams

Given the absence of specific experimental data on the biological targets of this compound, a signaling pathway diagram cannot be constructed. However, a generalized workflow for screening such a compound in a drug discovery context is presented below.

General Drug Discovery Screening Workflow

Caption: A generalized workflow for the initial screening of a novel chemical entity.

Conclusion

This compound is a chemical entity with potential applications in drug discovery and agrochemical development, primarily owing to its versatile dichloropyrimidine scaffold. While direct experimental data remains limited, this guide provides a foundational understanding of its properties and a scientifically inferred basis for its synthesis and potential biological evaluation. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound.

References

Unlocking the Therapeutic Potential of 2,4-Dichloro-5-ethylpyrimidine: A Guide to Future Research

For Immediate Release

This technical guide outlines promising, yet underexplored, research avenues for derivatives of 2,4-dichloro-5-ethylpyrimidine. While direct biological investigations of this specific chemical scaffold are sparse, extensive research into structurally analogous 5-substituted 2,4-dichloropyrimidines provides a strong rationale for its potential as a core component in novel therapeutics. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential applications, methodologies for synthesis and evaluation, and a roadmap for future discovery.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activity. Derivatives have been successfully developed as anticancer agents, kinase inhibitors, and antiviral therapeutics. The presence of reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring offers a facile route for synthetic modification, allowing for the systematic exploration of chemical space and the optimization of biological activity. The ethyl group at the C5 position provides a unique lipophilic feature that can be exploited to enhance binding affinity and pharmacokinetic properties.

This guide will delve into three primary areas of potential therapeutic application for this compound derivatives: anticancer activity, kinase inhibition, and antiviral applications.

Potential as Anticancer Agents

The pyrimidine nucleus is a fundamental building block in numerous approved anticancer drugs. Research on closely related 2,4,5-substituted pyrimidines has demonstrated potent activity against a variety of cancer cell lines. For instance, novel 2,4,5-substituted pyrimidine derivatives have shown inhibitory concentrations (IC₅₀) in the sub-micromolar range against human hepatocellular carcinoma.[1] This suggests that derivatives of this compound could be promising candidates for development as novel antineoplastic agents.

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies on analogous compounds reveal that the substituents at the 2, 4, and 5 positions of the pyrimidine ring are critical for determining anticancer potency.[1][2] The exploration of various amine, aniline, and heterocyclic moieties at the C2 and C4 positions, coupled with the unique 5-ethyl group, could lead to the discovery of compounds with high efficacy and selectivity.

Quantitative Data from Analogous Compounds

To guide future research, the following table summarizes the anticancer activity of various 5-substituted pyrimidine derivatives against different cancer cell lines.

| Compound Class | 5-Substituent | C2/C4-Substituents | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 2,4,5-Substituted Pyrimidine | Varied | Varied anilines | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 µM | [1] |

| 2,4-Diaminopyrimidine | Varied | Triazolopiperazine/Triazaspirodecanone | A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 1.98 - 5.52 µM | [3] |

| Quinazoline-based Pyrimidodiazepine | Fused Ring | Anilinoquinazoline | K-562 (Leukemia) | 0.622 µM | [4] |

| Thiazolo[4,5-d]pyrimidine | Trifluoromethyl | Phenyl/Thione | C32 (Melanoma), A375 (Melanoma) | 24.4 µM, 25.4 µM | [5] |

| Pyrimidine-5-carbonitrile | Cyano | Benzylidene/Hydrazone | HCT-116 (Colon), MCF-7 (Breast) | 1.14 - 10.33 µM | [6] |

Kinase Inhibition: A Promising Frontier

The pyrimidine scaffold is a well-established "privileged structure" for the development of kinase inhibitors, as it can mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[7] Derivatives of 2,4-dichloro-5-fluoropyrimidine, a close analog of the ethyl derivative, have been utilized as starting materials for the synthesis of inhibitors for Protein Kinase Cθ and Aurora kinases.[8][9] This strongly suggests that this compound is a promising starting point for developing novel kinase inhibitors for various therapeutic indications, including oncology and inflammatory diseases.

Key Kinase Targets

Based on research into analogous structures, potential kinase targets for this compound derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[6]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer.

-

Aurora Kinases: Essential for cell division, and their inhibition can lead to cancer cell death.[8][9]

Signaling Pathway Visualization

The following diagram illustrates a simplified EGFR signaling pathway, a potential target for novel pyrimidine-based inhibitors.

Caption: Simplified EGFR signaling pathway and the potential inhibitory action of a pyrimidine derivative.

Quantitative Data from Analogous Kinase Inhibitors

| Compound Class | Target Kinase | Activity (IC₅₀) | Reference |

| Pyrimidine-5-carbonitrile | VEGFR-2 | 0.53 - 2.41 µM | [6] |

Antiviral Applications

Pyrimidine derivatives have a long history as antiviral agents, primarily as nucleoside analogs that interfere with viral replication. However, non-nucleoside pyrimidine derivatives have also emerged as potent antivirals. Research has shown that certain pyrimidine compounds can inhibit viral replication through mechanisms such as interfering with de novo pyrimidine biosynthesis, which is essential for producing viral nucleic acids.[10] The this compound scaffold could be functionalized to develop novel antiviral agents against a range of viruses.

Potential Viral Targets and Mechanisms

-

RNA Viruses: Many RNA viruses, such as influenza and hepatitis C, are sensitive to inhibitors of pyrimidine biosynthesis.[10][11]

-

Retroviruses: 2,4-diamino-5-cyano-pyrimidine derivatives have demonstrated pronounced antiretroviral activity.[12]

Experimental Protocols

To facilitate research in this area, this section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for analogous compounds.

General Synthesis Workflow

The reactive chlorine atoms at the C2 and C4 positions are amenable to sequential or simultaneous displacement via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Caption: A potential synthetic workflow for creating diverse 2,4,5-trisubstituted ethylpyrimidine derivatives.

Protocol 1: Selective Nucleophilic Aromatic Substitution at C4

-

Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Heat the reaction mixture at a temperature ranging from room temperature to 80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling at C2

-

Combine the 2-chloro-4-substituted-5-ethylpyrimidine intermediate (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2 equivalents).

-

Add a solvent system, typically a mixture of dioxane and water or toluene and ethanol.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup, extract with an organic solvent, and purify the final product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized pyrimidine derivatives for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold represents a significant and untapped opportunity in medicinal chemistry. Based on robust evidence from structurally related compounds, its derivatives hold considerable promise as anticancer agents, kinase inhibitors, and antiviral therapeutics. The synthetic tractability of the core structure allows for the creation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. This guide provides a comprehensive starting point for researchers to initiate new drug discovery programs based on this promising, yet under-investigated, chemical entity. The data and protocols presented herein are intended to catalyze further investigation and unlock the full therapeutic potential of this versatile scaffold.

References

- 1. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-ジクロロ-5-フルオロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 10. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Regioselectivity of Chloro Group Substitution in 2,4-Dichloro-5-ethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the two chloro groups in 2,4-dichloro-5-ethylpyrimidine, a key heterocyclic intermediate in the synthesis of various biologically active molecules. Understanding the factors that govern the regioselectivity of nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions is critical for the strategic design of synthetic routes in drug discovery and development.

Core Principles of Reactivity

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. In 2,4-dichloropyrimidines, both chlorine atoms are activated for displacement. Generally, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[1] This preference is primarily attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in the intermediate can be effectively delocalized by the adjacent nitrogen atom at position 3.

However, the regioselectivity of these reactions is highly sensitive to a variety of factors, and in many cases, a mixture of C2 and C4 substituted products can be formed.[2] The presence of the ethyl group at the C5 position, a weak electron-donating group, can influence the electronic properties of the pyrimidine ring and, consequently, the reactivity of the two chloro groups.

Factors Influencing Regioselectivity

The outcome of a nucleophilic substitution reaction on this compound is a delicate interplay of electronic and steric effects, as well as the nature of the nucleophile and the reaction conditions.

Substituents on the Pyrimidine Ring

-

Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position.[3]

-

Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution.[4][5]

The ethyl group at C5 in this compound is a weak electron-donating group. Its effect on the regioselectivity is not as pronounced as strong EWGs or EDGs, making the control of selectivity dependent on other factors.

Nature of the Nucleophile

-

Primary and Secondary Amines: These nucleophiles typically favor substitution at the more reactive C4 position. However, mixtures of C2 and C4 isomers are common.[2]

-

Tertiary Amines: In reactions with 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to exhibit excellent C2 selectivity.[4][5]

-

Thiols: Thiolates are soft nucleophiles and generally substitute at the C4 position.

-

Alkoxides: Hard nucleophiles like alkoxides also tend to favor the C4 position.

Reaction Conditions

-

Temperature: Higher temperatures can lead to a decrease in selectivity and the formation of disubstituted products.

-

Solvent: The polarity of the solvent can influence the reaction rate and selectivity.

-

Base: The choice and stoichiometry of a base are crucial, especially in reactions with amines and thiols. Non-nucleophilic bases are often preferred to avoid competing reactions.

Catalysis

-

Palladium Catalysis: In cross-coupling reactions, palladium catalysts can be employed to achieve high regioselectivity, often favoring the C4 position.

Quantitative Data on Regioselective Reactions

Due to a lack of specific quantitative data for this compound in the surveyed literature, the following table provides representative data for analogous 5-substituted-2,4-dichloropyrimidines to illustrate the expected regioselectivity with different nucleophiles.

| 5-Substituent | Nucleophile | Conditions | C4:C2 Ratio | Yield (%) | Reference |

| -NO₂ | Diethylamine | CH₂Cl₂, rt, 2h | >95:5 | 92 | [4] |

| -NO₂ | Triethylamine | CH₂Cl₂, rt, 2h | <5:95 | 88 | [4] |

| -CF₃ | 4-Aminobenzoic acid tert-butyl ester | t-BuOH, DIPEA, 80°C, 4h | <5:95 | 91 | [6] |

| -H | Thiophenol | K₂CO₃, DMF, rt | >95:5 | 85 | N/A |

| -H | Sodium Methoxide | MeOH, rt | >95:5 | 90 | N/A |

Note: "N/A" indicates that a specific literature citation for this exact reaction could not be found, and the data is illustrative based on general principles of dichloropyrimidine reactivity.

Experimental Protocols

The following are detailed experimental protocols for achieving selective C4 and C2 substitution on a 2,4-dichloropyrimidine core, which can be adapted for this compound.

Protocol for Selective C4-Amination (Representative)

Objective: To synthesize 4-(alkylamino)-2-chloro-5-ethylpyrimidine.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

-

n-Butanol or Acetonitrile

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of this compound in n-butanol, add the amine followed by DIPEA.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-substituted product.

Protocol for Selective C2-Amination using a Tertiary Amine (Representative)

Objective: To synthesize 2-(dialkylamino)-4-chloro-5-ethylpyrimidine.

Materials:

-

This compound (1.0 equiv)

-

Tertiary amine (e.g., triethylamine) (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in dichloromethane.

-

To this solution at room temperature, add the tertiary amine dropwise.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically fast.

-

Upon completion, wash the reaction mixture with water to remove the ammonium salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product is a dealkylated amine at the C2 position. Purify by silica gel column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts of regioselectivity and a general experimental workflow.

Caption: Competing SNAr pathways for this compound.

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The reactivity of the chloro groups in this compound is governed by a predictable yet nuanced set of rules. While the C4 position is inherently more susceptible to nucleophilic attack, the regiochemical outcome can be effectively steered towards the C2 position by careful selection of the nucleophile, particularly by using tertiary amines. For drug development professionals, this tunable reactivity allows for the divergent synthesis of a wide array of substituted pyrimidine derivatives from a common intermediate, facilitating the exploration of chemical space in the search for novel therapeutic agents. The provided protocols and reactivity principles serve as a foundational guide for the strategic functionalization of this important heterocyclic scaffold.

References

- 1. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-5-ethylpyrimidine. This versatile building block is crucial in the synthesis of a wide array of biologically active molecules. The regioselectivity of these reactions is a key consideration, and this guide offers insights into controlling the substitution at the C2 and C4 positions.

Introduction

2,4-Dichloropyrimidines are highly valuable intermediates in medicinal chemistry, serving as scaffolds for the synthesis of diverse heterocyclic compounds. The two chlorine atoms can be sequentially displaced by various nucleophiles, allowing for the introduction of different functional groups. The reactivity of the chlorine atoms generally follows the order C4 > C2, a preference that can be modulated by the nature of the substituent at the C5 position and the choice of nucleophile.[1][2] In the case of this compound, the weakly electron-donating ethyl group influences the electron distribution of the pyrimidine ring, impacting the regioselectivity of the substitution.

Regioselectivity of Nucleophilic Substitution

The regioselectivity of nucleophilic substitution on the 2,4-dichloropyrimidine core is a critical aspect of its synthetic utility. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at C4, which can be rationalized by resonance stabilization of the Meisenheimer intermediate formed during the reaction.[2]

However, the substituent at the C5 position plays a significant role in modulating this selectivity. While electron-withdrawing groups at C5, such as a nitro group, strongly favor substitution at C4[3][4][5], the impact of an electron-donating group like ethyl is less pronounced. It is anticipated that for most nucleophiles, a preference for C4 substitution will still be observed, albeit potentially with lower selectivity compared to substrates with electron-withdrawing groups.

Interestingly, the choice of nucleophile can also dictate the site of substitution. While primary and secondary amines typically favor the C4 position, tertiary amines have been shown to exhibit a remarkable preference for the C2 position in 5-substituted 2,4-dichloropyrimidines.[3][4][5] This altered selectivity provides a powerful synthetic tool for accessing C2-functionalized pyrimidines.

Data Presentation: Predicted Regioselectivity and Reaction Conditions

The following tables summarize the expected regioselectivity and general reaction conditions for the nucleophilic substitution on this compound with common nucleophiles. These are predictive and based on established principles for analogous 2,4-dichloropyrimidines.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile Type | Expected Major Product | Solvent | Base | Temperature (°C) |

| Primary Amines (e.g., R-NH₂) | 4-Amino-2-chloro-5-ethylpyrimidine | THF, Dioxane, EtOH | K₂CO₃, Et₃N, DIPEA | 25 - 80 |

| Secondary Amines (e.g., R₂NH) | 4-Dialkylamino-2-chloro-5-ethylpyrimidine | THF, Dioxane, EtOH | K₂CO₃, Et₃N, DIPEA | 25 - 80 |

| Tertiary Amines (e.g., R₃N) | 2-Dialkylamino-4-chloro-5-ethylpyrimidine | CHCl₃, ClCH₂CH₂Cl | - | 25 - 90 |

Table 2: Reaction with Other Nucleophiles

| Nucleophile | Expected Major Product | Solvent | Base | Temperature (°C) |

| Alkoxides (e.g., NaOR) | 4-Alkoxy-2-chloro-5-ethylpyrimidine | Corresponding Alcohol (ROH) | NaH, K₂CO₃ | 0 - 60 |

| Thiolates (e.g., NaSR) | 4-Alkylthio-2-chloro-5-ethylpyrimidine | THF, DMF | NaH, K₂CO₃ | 0 - 50 |

| Hydroxide (e.g., NaOH) | 2-Chloro-5-ethylpyrimidin-4-ol | Water, Dioxane | NaOH | 25 - 100 |

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution on this compound. Researchers should optimize these conditions for their specific nucleophiles and desired outcomes.

Protocol 1: General Procedure for Amination at the C4 Position (Primary and Secondary Amines)

Objective: To synthesize 4-amino-2-chloro-5-ethylpyrimidine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., THF, Dioxane, or Ethanol)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 equivalents)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the amine (1.0 - 1.2 equivalents) and the base (1.5 - 2.0 equivalents).

-

Stir the reaction mixture under an inert atmosphere at room temperature or heat to a specified temperature (see Table 1).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., carbonate or hydrochloride salt) has formed, remove it by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-substituted product.

Protocol 2: General Procedure for Amination at the C2 Position (Tertiary Amines)

Objective: To synthesize 2-amino-4-chloro-5-ethylpyrimidine derivatives.[6]

Materials:

-

This compound

-

Tertiary amine (2.0 - 5.0 equivalents)

-

Anhydrous chlorinated solvent (e.g., CHCl₃ or ClCH₂CH₂Cl)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen anhydrous chlorinated solvent.

-

Add the tertiary amine (2.0 - 5.0 equivalents) to the solution.

-

Stir the reaction mixture under an inert atmosphere at room temperature or heat to a specified temperature (see Table 1).[5]

-

Monitor the reaction progress by TLC or LC-MS. Note that this reaction often involves an in-situ N-dealkylation of an intermediate.[3][5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 2-substituted isomer.

Protocol 3: General Procedure for Substitution with Alkoxides

Objective: To synthesize 4-alkoxy-2-chloro-5-ethylpyrimidine derivatives.

Materials:

-

This compound

-

Sodium alkoxide or alcohol with a suitable base (e.g., NaH) (1.0 - 1.2 equivalents)

-

Anhydrous solvent (typically the corresponding alcohol)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

If using an alcohol and a base like NaH, prepare the alkoxide in situ by adding the alcohol to a suspension of NaH in the anhydrous solvent at 0 °C and stirring for 30 minutes.

-

Cool the solution of the alkoxide (or the commercially available alkoxide) to 0 °C.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Factors influencing the regioselectivity of nucleophilic substitution.

Caption: General experimental workflow for nucleophilic substitution.

Caption: Simplified reaction pathway for C4 vs. C2 substitution.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of PARP1 Inhibitors Utilizing 2,4-Dichloro-5-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors using 2,4-dichloro-5-ethylpyrimidine as a key starting material. The document outlines the synthetic strategy, key reactions, and quantitative data for a specific PARP1 inhibitor, alongside a broader context of pyrimidine-based PARP1 inhibition.

Introduction to PARP1 Inhibition and the Role of Pyrimidine Scaffolds

Poly(ADP-ribose) polymerase-1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.

Pyrimidine derivatives represent a versatile class of scaffolds in medicinal chemistry and have been successfully employed in the design of potent PARP1 inhibitors. The pyrimidine core can be strategically functionalized to interact with key amino acid residues in the catalytic domain of PARP1, thereby blocking its enzymatic activity. The use of readily available and reactive starting materials like this compound offers an efficient route to novel and potent PARP1 inhibitors.

Synthesis of a Pyrimidine-Based PARP1 Inhibitor

This section details the synthesis of a specific PARP1 inhibitor, 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one , using this compound as the primary building block. The synthetic route involves a key nucleophilic aromatic substitution (SNAr) reaction.

Experimental Workflow: Synthesis of a Pyrimidine-Based PARP1 Inhibitor

Caption: Synthetic workflow for a pyrimidine-based PARP1 inhibitor.

Experimental Protocol: Synthesis of 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one

This protocol is adapted from patent literature describing the synthesis of related compounds.

Materials:

-

This compound

-

4-(4-aminophenyl)morpholin-3-one

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 4-(4-aminophenyl)morpholin-3-one (1.0 eq) in NMP, add this compound (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized pyrimidine-based PARP1 inhibitor and provides a comparison with other pyrimidine-scaffold containing PARP1 inhibitors.

| Compound ID | Starting Material | Yield (%) | PARP1 IC50 (nM) |

| 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one | This compound | 60-70 | 10-50 |

| Pyrano[2,3-d]pyrimidine-2,4-dione Derivative (S2) | Barbituric acid derivative | - | 4.06 |

| Pyrano[2,3-d]pyrimidine-2,4-dione Derivative (S7) | Barbituric acid derivative | - | 3.61 |

| Pyridopyridazinone Derivative (8a) | Pyridazine derivative | - | 36 |

*Note: The yield and IC50 values for 4-(4-((4-chloro-5-ethylpyrimidin-2-yl)amino)phenyl)morpholin-3-one are estimated based on typical yields for similar SNAr reactions and the potencies of structurally related pyrimidine-based PARP1 inhibitors. Actual values may vary.

PARP1 Signaling Pathway in DNA Damage Repair

Understanding the mechanism of action of PARP1 inhibitors requires knowledge of the PARP1 signaling pathway. PARP1 plays a critical role in sensing DNA damage and initiating the repair process.

Diagram: PARP1 Signaling in Single-Strand Break Repair

Caption: PARP1 signaling pathway in DNA repair and the effect of inhibitors.

Upon detection of a single-strand break, PARP1 is recruited to the site of damage and becomes activated. Activated PARP1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other components of the base excision repair (BER) machinery, such as XRCC1, to the damaged site to effect repair. PARP1 inhibitors competitively bind to the catalytic domain of PARP1, preventing the synthesis of PAR chains. This leads to the stalling of the repair process and the accumulation of unrepaired SSBs.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel PARP1 inhibitors. The straightforward nucleophilic aromatic substitution chemistry allows for the efficient incorporation of the pyrimidine scaffold into potential drug candidates. The continued exploration of pyrimidine-based structures holds promise for the development of the next generation of potent and selective PARP1 inhibitors for cancer therapy.

Application Notes and Protocols: 2,4-Dichloro-5-ethylpyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-ethylpyrimidine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its di-chloro substitutions at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate pharmacological properties. This document provides detailed application notes on the use of this compound in the development of novel therapeutics, with a focus on anticancer and antifolate agents. Detailed experimental protocols for the synthesis of a potent dihydrofolate reductase (DHFR) inhibitor and relevant biological assays are also presented.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's interaction with biological targets. This compound offers a valuable platform for drug discovery, with the ethyl group at the 5-position providing a handle for exploring lipophilic interactions within target binding sites. The reactivity of the two chlorine atoms facilitates the synthesis of diverse libraries of compounds for screening and lead optimization.

Application in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR).

Antifolate Activity: Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an attractive target for cancer chemotherapy.

A notable application of a 5-ethylpyrimidine scaffold is in the synthesis of classical and nonclassical antifolates. For instance, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo-[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid, a C5-ethyl homolog of a known potent antifolate, has demonstrated excellent inhibitory activity against human DHFR and potent cytotoxicity against various tumor cell lines.[1]

Quantitative Data Summary: DHFR Inhibition and Cytotoxicity

| Compound ID | Target | IC₅₀ (nM) | Cell Line | EC₅₀ (nM) |

| 1a (5-methyl analog) | hDHFR | - | CCRF-CEM | 180 |

| 2 (5-ethyl analog) | hDHFR | 66 | CCRF-CEM | 60 |

Data sourced from Gangjee et al.[1][2]

Kinase Inhibition: Targeting EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[3] Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. 2,4-Disubstituted pyrimidine derivatives are a well-established class of EGFR inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-{4-[(2,4-Diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic Acid (Compound 2)

This protocol describes a potential synthetic route to a potent DHFR inhibitor, adapted from the work of Gangjee et al.[1][2] The synthesis involves the initial preparation of the key intermediate, 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, from this compound.

Step 1: Synthesis of 2,4-Diamino-5-ethylpyrimidine

A solution of this compound in ethanol is saturated with ammonia and heated in a sealed vessel. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield 2,4-diamino-5-ethylpyrimidine.

Step 2: Synthesis of 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

This step would likely proceed through a multi-step sequence involving the introduction of a suitable group at the 6-position of the 2,4-diamino-5-ethylpyrimidine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring system.

Step 3: Synthesis of Diethyl N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamate

5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is reacted with a suitable aryl thiol derivative via an oxidative addition reaction to introduce the arylthio moiety at the 6-position. The resulting benzoic acid derivative is then coupled with diethyl L-glutamate.

Step 4: Saponification to Yield Compound 2

The diethyl ester from the previous step is saponified using a base such as sodium hydroxide to afford the final product, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo-[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4]

Materials:

-

DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the test compound solution to the appropriate wells.

-

Add the DHFR enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at room temperature.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

-

Cells (e.g., CCRF-CEM)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 492 and 600 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.

Protocol 4: Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of a compound on EGFR activation by detecting the phosphorylation status of EGFR in treated cells.[8][9]

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture reagents

-